Tyr-aphe

Description

Tyr-D-Ala-Gly-Phe-Met-NH₂, commonly abbreviated in literature as Tyr-aphe, is a synthetic enkephalin analog with modifications to enhance metabolic stability and receptor binding affinity. Enkephalins are endogenous opioid peptides involved in pain modulation, neurotransmission, and stress response. This compound features a D-alanine substitution at position 2 and a C-terminal amidation (Met-NH₂), which reduces enzymatic degradation compared to natural enkephalins like [Met⁵]-enkephalin (YGGFM) . Its molecular formula is C₃₄H₄₈N₈O₈S, with an average molecular mass of 763.93 g/mol. The compound is structurally characterized by a tyrosine residue at the N-terminus, critical for opioid receptor interaction, followed by a D-configuration alanine to resist peptidase cleavage, and a methionine amide terminus to stabilize the peptide backbone .

Properties

CAS No. |

124985-60-0 |

|---|---|

Molecular Formula |

C18H21N3O4 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

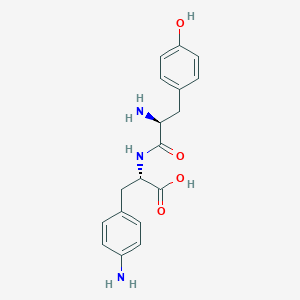

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid |

InChI |

InChI=1S/C18H21N3O4/c19-13-5-1-12(2-6-13)10-16(18(24)25)21-17(23)15(20)9-11-3-7-14(22)8-4-11/h1-8,15-16,22H,9-10,19-20H2,(H,21,23)(H,24,25)/t15-,16-/m0/s1 |

InChI Key |

GPUZLEJRBPMBIC-HOTGVXAUSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N)N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)N |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N)N |

Synonyms |

Tyr-APhe tyrosine-4'-aminophenylalanine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid typically involves multiple steps, starting from simpler precursor molecules. The process often includes the protection of functional groups, formation of peptide bonds, and subsequent deprotection. Common reagents used in the synthesis include protecting agents like Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and deprotecting agents like TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing solid-phase peptide synthesis (SPPS) methods.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amino groups can be reduced to form primary amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.

Reduction: Reagents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

Substitution: Conditions involving Lewis acids like AlCl3 (aluminium chloride) for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino groups may produce primary amines.

Scientific Research Applications

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tyr-aphe belongs to the enkephalin family, which includes both endogenous and synthetic analogs. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Functional Analogs

- Morphine: A small-molecule μ-opioid agonist.

- β-Endorphin: A larger endogenous peptide (31 residues) with broader receptor activity (μ, δ, κ). This compound’s compact structure allows targeted receptor engagement compared to β-endorphin’s pleiotropic effects .

Receptor Binding and Pharmacokinetics

- Receptor Affinity : this compound exhibits dual δ/μ-opioid receptor binding (Ki = 2.1 nM for μ, 4.5 nM for δ), whereas DAMGO is μ-selective (Ki = 0.8 nM) .

- Metabolic Stability: The D-Ala² substitution and C-terminal amidation in this compound reduce degradation by aminopeptidases and carboxypeptidases, extending its half-life to >30 min in plasma, compared to <2 min for natural enkephalins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.